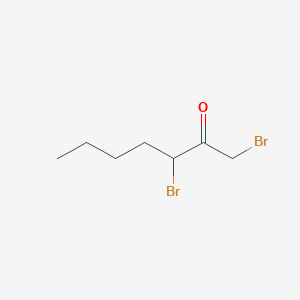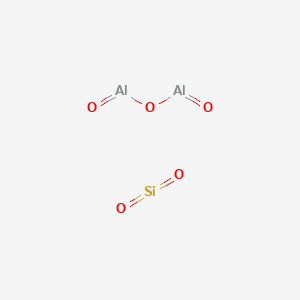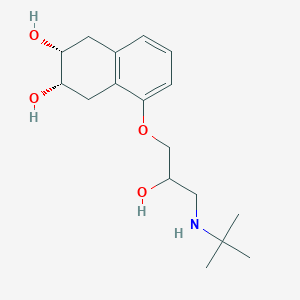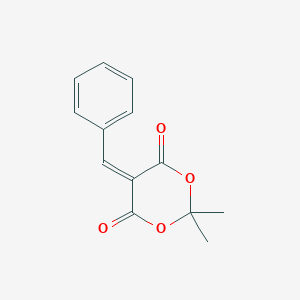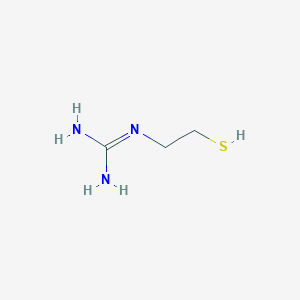
环烷酸,锰盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Naphthenic acids, manganese salts” are compounds that are naturally present in most petroleum sources. They are complex mixtures with a highly variable composition depending on their origin . They are hard, brown, resinous masses that are pale buff in color when precipitated in the cold, but darken immediately in solution . The commercial solution contains 6% manganese and is soluble in mineral spirits .
Synthesis Analysis
Naphthenic acids are prepared by catalytic oxidation of a narrow diesel fraction isolated from Balakhan oil on cobalt-containing multiwalled carbon nanotubes mixed with manganese naphthenate . The conventional method for the inhibition of metal naphthenates, which relies on suppressing the deprotonation of naphthenic acids by common ion effect, is no longer tenable because it exacerbates internal corrosion problems in topside facilities .Molecular Structure Analysis
Naphthenic acids are represented by a general formula CnH2n-zO2, where n indicates the carbon number and z specifies a homologous series . The z is equal to 0 for saturated, acyclic acids and increases to 2 in monocyclic naphthenic acids, to 4 in bicyclic naphthenic acids, to 6 in tricyclic acids, and to 8 in tetracyclic acids .Physical And Chemical Properties Analysis
Naphthenic acids and their sodium salts are generally water-soluble, but heavier homologs can precipitate under certain conditions . They are hard, brown, resinous masses that are pale buff in color when precipitated in the cold, but darken immediately in solution . The commercial solution contains 6% manganese and is soluble in mineral spirits .科学研究应用
Synthesis of Unsaturated Esters
Naphthenic acids are prepared by catalytic oxidation of a narrow diesel fraction isolated from Balakhan oil on cobalt-containing multiwalled carbon nanotubes mixed with manganese naphthenate . Unsaturated esters are synthesized by subsequent reaction with unsaturated alcohols in the presence of the ionic liquid N-methylpyrrolidone hydrosulfate as an esterification catalyst . The prepared esters are shown to be effective corrosion inhibitors .
Green Chemistry
Ionic liquids, which represent mixtures of cations and anions in organic salts, are counted as active characters of “green chemistry” . These properties of ionic liquids make it possible to use them as effective catalysts for esterification .
Petrochemical and Light Industry
The esters of carboxylic acids have a wide range of applications in various regions of petrochemical and light industry .
Corrosion Inhibition
The prepared esters of Naphthenic acids are shown to be effective corrosion inhibitors .
Oilfield Metal Naphthenate Formation
In oilfield processes, the formation of metal naphthenates, which are emulsion stabilizers and equipment foulers, is deleterious to performance and integrity of these processes and facilities .
Oilfield Metal Naphthenate Inhibition
The conventional method for the inhibition of metal naphthenates, which relies on suppressing the deprotonation of naphthenic acids by common ion effect, is no longer tenable because it exacerbates internal corrosion problems in topside facilities . Current industry focus is on the development of effective surface active agents for inhibition of naphthenates .
Marine Pollution and Duct Corrosion
Naphthenic Acids (NA) are important oil extraction subproducts. These chemical species are one of the leading causes of marine pollution and duct corrosion .
Salinity Impact on Naphthenic Acids
Understanding the behavior of NAs in different saline conditions is one of the challenges in the oil industry .
作用机制
Target of Action
Naphthenic acids, manganese salts, often referred to as manganese naphthenates, primarily target metal ions . They are widely used as hydrophobic sources of metal ions in diverse applications . The main fractions of naphthenic acids are carboxylic acids with a carbon backbone of 9 to 20 carbons .
Mode of Action
Naphthenic acids, manganese salts interact with their targets through a process where naphthenic acids occurring naturally in crude oil react with metal ions in the formation of water to produce organic salts . This process occurs as the reservoir fluid is depressurized during normal production .
Biochemical Pathways
Studies have shown that they can perturb gene networks related to metabolic processes, membrane integrity, and gut function .
Pharmacokinetics
It is known that the structure and composition of naphthenic acids, as well as environmental factors such as the presence of specific electron acceptors and trace metals, are important drivers in shaping their behavior .
Result of Action
The result of the action of naphthenic acids, manganese salts is the formation of organic salts . These salts can cause corrosion in oil processing and refining units, particularly in distillation units . They can also affect the performance and integrity of processes and facilities in the oilfield .
Action Environment
The action of naphthenic acids, manganese salts is influenced by various environmental factors. For example, the presence of specific electron acceptors, trace metals, and competition for substrates from non-naphthenic acid-degrading microbes are important drivers in shaping their behavior . Additionally, the pH and acid structure can modulate the interactions of naphthenic acids, affecting their interfacial behavior and emulsion stability .
安全和危害
Naphthenic acids, manganese salts should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
The conventional method for the inhibition of metal naphthenates, which relies on suppressing the deprotonation of naphthenic acids by common ion effect, is no longer tenable because it exacerbates internal corrosion problems in topside facilities . Current industry focus is on the development of effective surface active agents for inhibition of naphthenates . There are a plethora of chemical compounds with naphthenate inhibition potential such as sulphonates, phosphate esters, aminated phosphonates and sulphosuccinates, but compatibility issues make the choice of inhibitor a complicated process .
属性
IUPAC Name |
hydroxy(naphthalen-2-yl)methanolate;manganese(2+);naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9O2.C11H8O2.Mn/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11-12H;1-7H,(H,12,13);/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWHHDQLPCRKOU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16MnO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy(naphthalen-2-yl)methanolate;manganese(2+);naphthalene-2-carboxylate | |
CAS RN |
1336-93-2 |
Source


|
| Record name | Naphthenic acids, manganese salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


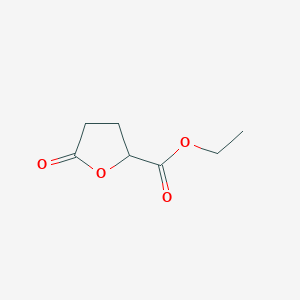
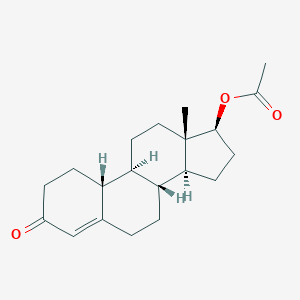





![(2S,3S,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74892.png)
